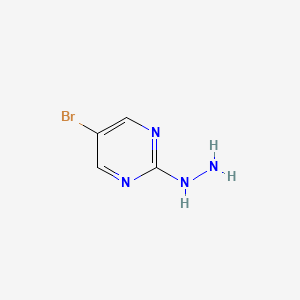

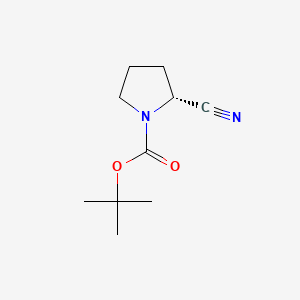

2-Bromo-N,N-dimethylisonicotinamide

Übersicht

Beschreibung

The research on organotin compounds has led to the synthesis of various triorganotin bromides with unique molecular structures. These compounds exhibit interesting coordination geometries due to the presence of nitrogen atoms that intramolecularly coordinate to the tin center. The studies have focused on the synthesis, crystal structure, and solubility behavior of these compounds, providing insights into their stability and reactivity under different conditions.

Synthesis Analysis

The synthesis of these organotin compounds involves reactions between organocopper compounds and dimethyltin dibromide or methylphenyltin dibromide. For instance, the reaction of [2-(4,4-dimethyl-2-oxazoline)-S-methylphenyl]copper with dimethyltin dibromide yields [2-(4,4-dimethyl-2-oxazoline)-5-methylphenyl]dimethyltin bromide . Similarly, the synthesis of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides is described, with variations in the organotin groups leading to differences in solubility and stability .

Molecular Structure Analysis

X-ray diffraction methods have been employed to determine the crystal structures of these compounds. The geometry around the tin atom is predominantly trigonal bipyramidal, with carbon ligands occupying equatorial sites and nitrogen and bromine atoms at axial positions . The intramolecular coordination of nitrogen to tin results in stable chelate rings, which are either five or six-membered depending on the compound .

Chemical Reactions Analysis

The chemical behavior of these compounds is influenced by their solubility and the stability of the tin center. For example, the dimethyl compound is completely dissociated in water, forming a triorganotin cation with a TBP structure . Dynamic NMR spectroscopy has revealed that at certain temperatures, rate-determining Sn-N dissociation occurs, and there is a rotation of the substituted aryl group around the Sn-N bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of these triorganotin bromides are characterized by their solubility in polar and apolar solvents. Compounds with methyl or ethyl groups are highly soluble in water and other polar solvents, while diphenyl compounds show the opposite behavior . The molecular geometry of the triorganotin cation has been established through X-ray investigations, confirming the ionic structure in the solid state and providing details on bond lengths and angles .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Disposition in Rats : Research on 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a structurally related compound to 2-Bromo-N,N-dimethylisonicotinamide, has been conducted to understand its disposition and kinetic profile in rats. This study provides insights into the drug's half-life, volume of distribution, and brain penetration, which are essential for assessing psychotropic or toxic effects (Rohanová, Páleníček, & Balíková, 2008).

Metabolism Analysis : Another study on 2C-B revealed the identification of various metabolites, shedding light on metabolic pathways that might be relevant for 2-Bromo-N,N-dimethylisonicotinamide (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Synthesis and Chemical Properties

Stereoselective Synthesis : The stereoselective synthesis of allyl bromides from Baylis-Hillman adducts using bromo(dimethyl)sulfonium bromide provides a method potentially applicable to the synthesis of 2-Bromo-N,N-dimethylisonicotinamide (Das, Venkateswarlu, Krishnaiah, Holla, & Majhi, 2006).

Structural and Spectroscopic Study : An experimental and theoretical study on 2-bromo-3-N-(N',N'-dimethylformamidino) benzanthrone, a compound with similarities to 2-Bromo-N,N-dimethylisonicotinamide, helps in understanding the molecular structure, electronic properties, and spectroscopic behavior of such compounds (Kirilova, Yanichev, Pučkins, Fleisher, & Belyakov, 2018).

Applications in Materials Science

Organotin Compound Synthesis : The synthesis of diorganotin bromides and their solubility behavior in different solvents might provide a framework for the use of 2-Bromo-N,N-dimethylisonicotinamide in material science (Koten, Jastrzebski, Noltes, Spek, & Schoone, 1978).

Complex Synthesis and Kinetics : The synthesis, structure, and properties of dinuclear complexes, as well as the kinetics of their reactions, provide insights into potential applications of 2-Bromo-N,N-dimethylisonicotinamide in complex formation and reaction mechanisms (Davies, El-Toukhy, Onan, & Veidis, 1985).

Safety And Hazards

Eigenschaften

IUPAC Name |

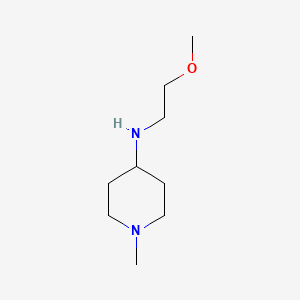

2-bromo-N,N-dimethylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKLXDGTBKZGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376267 | |

| Record name | 2-Bromo-N,N-dimethylisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N,N-dimethylisonicotinamide | |

CAS RN |

209262-62-4 | |

| Record name | 2-Bromo-N,N-dimethylisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

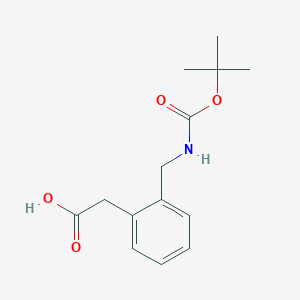

![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)